An In-Depth Technical Guide to Dibutyl 3,3'-thiodipropionate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Dibutyl 3,3'-thiodipropionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl 3,3'-thiodipropionate (DBTDP) is a diester of thiodipropionic acid and butanol, identified by the CAS number 6975-31-1 .[1] This organic compound presents as a colorless to pale yellow liquid and is recognized for its significant antioxidant properties.[1] Its molecular structure, featuring a central sulfur atom and two butyl ester functionalities, underpins its utility in various industrial and scientific applications, most notably as a stabilizer in polymers to prevent oxidative degradation.[1] In the realm of drug development and research, DBTDP and its related thiodipropionate esters are of interest for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and practical applications of Dibutyl 3,3'-thiodipropionate, tailored for a scientific audience.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Dibutyl 3,3'-thiodipropionate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6975-31-1 | [1] |
| Molecular Formula | C₁₄H₂₆O₄S | [1][2] |
| Molecular Weight | 290.42 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~300 °C (at 760 mmHg); 131 °C (at 2 Torr) | [1][2] |
| Density | Approximately 1.0 - 1.035 g/cm³ | [1][2] |
| Refractive Index | ~1.471 | [2] |
| Flash Point | 169.6 °C | [2] |
| Solubility | Soluble in organic solvents, less soluble in water. |
Synthesis of Dibutyl 3,3'-thiodipropionate
The primary route for the synthesis of Dibutyl 3,3'-thiodipropionate is through the Fischer esterification of 3,3'-thiodipropionic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.[3][4][5][6][7] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for the synthesis of Dibutyl 3,3'-thiodipropionate in a laboratory setting.
Materials:
-
3,3'-Thiodipropionic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure (optional, for high purity)
-
Dean-Stark apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,3'-thiodipropionic acid and an excess of n-butanol (e.g., a 1:5 molar ratio of acid to alcohol).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). For enhanced efficiency, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove the water as it is formed, thereby driving the equilibrium towards the product.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of butanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Dibutyl 3,3'-thiodipropionate.
-
Purification: For higher purity, the crude product can be purified by vacuum distillation.
Characterization
The identity and purity of the synthesized Dibutyl 3,3'-thiodipropionate can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show characteristic signals for the butyl group protons (triplets and multiplets for the -CH₃ and -CH₂- groups) and the methylene protons adjacent to the sulfur and carbonyl groups.
-
¹³C NMR spectroscopy would show distinct peaks for the carbonyl carbons, the carbons of the butyl chains, and the carbons adjacent to the sulfur atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1735 cm⁻¹), as well as C-O stretching and C-H stretching vibrations.
Mechanism of Action as an Antioxidant
Dibutyl 3,3'-thiodipropionate and other thiodipropionate esters function as secondary antioxidants, primarily by decomposing hydroperoxides (ROOH) into non-radical, stable products. This action prevents the chain-propagating cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which would otherwise continue the oxidative degradation cycle.
The antioxidant mechanism can be visualized as a two-step process:
-
Oxidation of the Sulfide: The sulfide moiety of Dibutyl 3,3'-thiodipropionate is oxidized by hydroperoxides to a sulfoxide.
-
Further Reactions of the Sulfoxide: The resulting sulfoxide can undergo further reactions, including disproportionation and reaction with additional hydroperoxides, to ultimately yield non-radical products and regenerate a species that can continue to decompose hydroperoxides.
Caption: Antioxidant mechanism of Dibutyl 3,3'-thiodipropionate.
Applications in Research and Drug Development
The primary utility of Dibutyl 3,3'-thiodipropionate stems from its antioxidant properties.
-
Polymer Stabilization: It is widely used as a secondary antioxidant in various polymers, such as polyolefins (polyethylene and polypropylene), to protect them from degradation during processing and end-use. It often acts synergistically with primary antioxidants like hindered phenols.
-
Lubricants and Oils: It can be added to lubricants and oils to prevent oxidative breakdown at high temperatures, thereby extending their service life.
-
Cosmetics and Personal Care Products: Related thiodipropionate esters are used in cosmetic formulations to prevent the oxidation of other ingredients, ensuring product stability and efficacy.
-
Potential in Biological Systems: While less explored, the ability of thiodipropionate esters to decompose hydroperoxides makes them interesting candidates for research into mitigating oxidative stress in biological systems. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further research may explore the cytoprotective effects of DBTDP and its analogs in cellular models of oxidative damage.
Safety, Handling, and Disposal
As with any chemical substance, proper safety precautions must be observed when handling Dibutyl 3,3'-thiodipropionate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[8] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8][10] Do not allow the substance to enter drains or waterways.[10]
GHS Hazard Information (based on related compounds and general safety data): While a specific GHS classification for Dibutyl 3,3'-thiodipropionate is not consistently available, related compounds and the parent acid suggest the following potential hazards:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.
Conclusion
Dibutyl 3,3'-thiodipropionate is a valuable compound with well-established applications as an antioxidant, particularly in the polymer industry. Its synthesis via Fischer esterification is a standard and scalable process. For researchers and drug development professionals, the fundamental antioxidant mechanism of thiodipropionate esters presents an intriguing avenue for the exploration of novel therapeutic strategies aimed at combating oxidative stress-related pathologies. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in both industrial and research settings.
References
-
PubChem. (n.d.). Dibutyltin 3,3'-thiodipropionate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. Buy Dibutyl 3,3'-thiodipropionate (EVT-403151) | 6975-31-1 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemos.de [chemos.de]
